Product packaging for (S)-1-Diethoxyphosphoryl-2-methylaziridine(Cat. No.:CAS No. 1800100-68-8)

(S)-1-Diethoxyphosphoryl-2-methylaziridine

Cat. No.: B2581034
CAS No.: 1800100-68-8
M. Wt: 193.183
InChI Key: OJIVQDIJUPTQTI-JAMMHHFISA-N
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Description

(S)-1-Diethoxyphosphoryl-2-methylaziridine is a chiral, phosphorus-substituted aziridine that serves as a versatile synthon in organic synthesis and medicinal chemistry research. Phosphorus-substituted aziridines are of significant interest in the development of novel anticancer agents. These compounds can be designed as potential DNA-modifying agents, acting as powerful alkylating agents with inherent in vivo potency due to their ability to act as DNA cross-linking agents via aziridine ring opening . Furthermore, the diethoxyphosphoryl group is a key functionality that can be used to access α- or β-aminophosphonic acid derivatives, which are important mimics of naturally occurring amino acids and can modulate the reactivity and biological activity of heterocyclic systems . This compound is particularly valuable for exploring structure-activity relationships in the synthesis of new ring-expanded heterocycles, such as oxazolines and oxazolidin-2-imines, which are classes of heterocyclic compounds with a broad spectrum of biological activities . Its chiral nature also makes it a critical intermediate for diastereoselective synthesis, enabling the creation of complex, optically active molecules for pharmacological screening. This product is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NO3P B2581034 (S)-1-Diethoxyphosphoryl-2-methylaziridine CAS No. 1800100-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-diethoxyphosphoryl-2-methylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIVQDIJUPTQTI-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(N1CC1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(N1C[C@@H]1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiomerically Pure Diethoxyphosphorylaziridines

Asymmetric Aziridination of Olefins and Imines

The construction of the strained three-membered aziridine (B145994) ring with high stereocontrol is a formidable challenge. Asymmetric aziridination of prochiral olefins and imines has emerged as a powerful strategy to access these chiral molecules. Various catalytic systems have been developed to achieve high enantioselectivity in these transformations.

Catalytic Enantioselective Aza-Darzens Reactions for Aziridine Construction

The aza-Darzens reaction, involving the condensation of an imine with a carbanion-like species generated from an α-halo carbonyl compound or a diazo compound, represents a direct approach to the synthesis of aziridines. The development of catalytic and enantioselective variants of this reaction has significantly expanded its utility.

Recent studies have demonstrated the successful application of aza-Darzens reactions for the asymmetric synthesis of substituted aziridine-2-carboxylic esters from chiral N-phosphonyl imines. In these reactions, the chiral N,N-diisopropyl-N-phosphonyl group serves as an effective chiral auxiliary, directing the stereochemical outcome of the reaction. The replacement of a primary benzyl group with a secondary isopropyl group on the phosphoryl imine was found to be crucial for creating a highly asymmetric environment, leading to the formation of a single isomeric product in many cases, as confirmed by 31P-NMR analysis of the crude reaction mixtures nih.gov.

The diastereoselective aza-Darzens reaction of chiral N-phosphonyl imines with the lithium enolate of ethyl chloroacetate proceeds with high diastereoselectivity, affording the corresponding N-phosphorylated aziridine-2-carboxylates. This method provides a valuable route to enantiomerically enriched N-phosphorylated aziridines.

Transition Metal-Catalyzed Nitrene Transfer to Alkenes

The transition metal-catalyzed addition of a nitrene group to an alkene is one of the most powerful and widely studied methods for the synthesis of aziridines. The choice of metal catalyst, chiral ligand, and nitrene source is critical for achieving high yields and enantioselectivities. For the synthesis of N-phosphorylated aziridines, phosphoryl azides are employed as the nitrene source.

Cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as highly effective catalysts for the asymmetric aziridination of alkenes with phosphoryl azides. nih.govnih.gov This methodology, which operates via a metalloradical mechanism, allows for the direct synthesis of chiral N-phosphoryl aziridines under neutral and non-oxidative conditions, with dinitrogen as the only byproduct. nih.govnih.gov

The catalyst system, often employing a chiral porphyrin ligand such as 3,5-DiMes-QingPhyrin, has been successfully applied to a range of aromatic olefins, affording the corresponding N-phosphorylaziridines in good to excellent yields and with moderate to high enantioselectivities. nih.gov For instance, the aziridination of styrene with bis(2,2,2-trichloroethyl)phosphoryl azide (TcepN3) catalyzed by [Co(P6)] (where P6 is the 3,5-DiMes-QingPhyrin ligand) in benzene at 35 °C for 36 hours resulted in the corresponding N-phosphorylated aziridine in 98% yield and 81% enantiomeric excess (ee). researchgate.net

OlefinPhosphoryl AzideCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
StyreneTcepN3[Co(P6)]Benzene35369881
4-MethylstyreneTcepN3[Co(P6)]Benzene35369983
4-ChlorostyreneTcepN3[Co(P6)]Benzene35369785
2-VinylnaphthaleneTcepN3[Co(P6)]Benzene35369578

Data compiled from research on Co(II)-based metalloradical catalysis. researchgate.net

Planar chiral catalysts have shown significant promise in a variety of asymmetric transformations, including aziridination reactions. A novel approach utilizing a planar chiral rhodium(III) indenyl catalyst has been developed for the enantioselective aziridination of unactivated terminal alkenes. organic-chemistry.org This transformation exhibits a broad functional group tolerance and excellent chemoselectivity for unactivated over activated alkenes. organic-chemistry.org

While this methodology has not been explicitly reported for the synthesis of N-phosphorylated aziridines using phosphoryl azides, its success with other nitrene sources suggests its potential applicability. The mechanism is proposed to proceed through a stepwise process where the migratory insertion of the alkene into a metal-amide intermediate is both the rate- and enantio-determining step. organic-chemistry.org The steric interactions between the substrate and the planar chiral ligand are believed to govern the enantioselectivity, favoring the formation of the (S)-aziridine. organic-chemistry.org Further research is required to explore the compatibility of this catalytic system with phosphoryl azides for the synthesis of enantiomerically pure diethoxyphosphorylaziridines.

Carbene Additions to Imines for Aziridine Formation

The reaction of a carbene or carbene precursor with an imine provides an alternative strategy for the synthesis of aziridines. This approach is conceptually the reverse of nitrene addition to an alkene. The development of catalytic and asymmetric versions of this reaction has expanded its scope.

While the addition of carbenes to imines is a well-established method for aziridine synthesis, there is a lack of specific examples in the literature detailing the use of this strategy for the direct synthesis of N-phosphorylated aziridines. General methods often involve the reaction of diazo compounds with imines in the presence of a Lewis acid or transition metal catalyst. The application of this methodology to N-phosphorylated imines, such as those derived from diethyl phosphoramidate (B1195095), could potentially provide a direct route to (S)-1-Diethoxyphosphoryl-2-methylaziridine, assuming a suitable chiral catalyst can be identified to control the stereochemistry.

Intramolecular Cyclization Strategies from Chiral Precursors

The intramolecular cyclization of a chiral precursor containing a leaving group and a nucleophilic nitrogen is a classical and effective method for the synthesis of chiral aziridines. This strategy relies on the availability of enantiomerically pure starting materials.

For the synthesis of this compound, a potential intramolecular cyclization route would involve a chiral 2-amino-1-propanol derivative. The synthesis of chiral 2-methyl aziridine has been achieved through the asymmetric transfer hydrogenation of an α-amino ketone, followed by cyclization of the resulting β-hydroxy amine with tosyl chloride and a base. scielo.br A similar strategy could be envisioned for the synthesis of the target compound, starting from an appropriately protected 2-(diethoxyphosphorylamino)-1-propanol. The stereochemistry at the C2 position would be established from a chiral pool starting material or through an asymmetric synthesis step. The subsequent cyclization would then proceed with inversion of configuration at the carbon bearing the leaving group to afford the desired (S)-aziridine. However, specific examples of this approach for the synthesis of enantiomerically pure diethoxyphosphorylaziridines are not well-documented in the current literature.

Syntheses Involving Phosphorus Functionality Introduction

The introduction of a phosphorus-containing group onto the aziridine ring can be achieved through various synthetic strategies. These methods are critical for accessing chiral phosphonylated aziridines, which are valuable intermediates in the synthesis of more complex molecules.

Gabriel-Cromwell Reaction and Its Modified Protocols for Aziridine 2-Phosphonates

The Gabriel-Cromwell reaction is a well-established method for the synthesis of aziridines. In the context of producing aziridine 2-phosphonates, this reaction typically involves the reaction of a vinyl phosphonate (B1237965) with a primary amine. The synthesis of N-substituted aziridine diethyl phosphonates can be readily achieved in two steps starting from either vinyl phosphonate or acetyl phosphonate researchgate.net.

While the traditional Gabriel-Cromwell reaction often yields racemic mixtures, modifications to the protocol can be employed to achieve enantioselectivity. One common strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the reacting molecule to control the stereochemical outcome of the reaction. After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of this compound, a chiral amine could be employed as the starting material. The diastereomers formed in the reaction could then be separated, followed by removal of the chiral auxiliary to yield the enantiomerically pure product.

Another approach involves the use of chiral catalysts to influence the stereochemical course of the reaction. While specific examples for the enantioselective Gabriel-Cromwell reaction to produce this compound are not extensively documented in the literature, the principles of asymmetric catalysis are widely applied in analogous transformations.

A related approach, the aza-Darzens reaction, which involves the addition of chloromethylphosphonate anions to enantiopure sulfinimines, has been successfully developed for the asymmetric synthesis of aziridine 2-phosphonates. This method provides a pathway to chiral NH-aziridine 2-phosphonate building blocks.

The synthesis of N-sugar substituted chiral aziridines has been accomplished via the Gabriel-Cromwell reaction, resulting in novel pure diastereomers of aziridine derivatives in high yields nih.gov. This demonstrates the potential of using chiral substrates to induce diastereoselectivity in this reaction.

Joullié–Ugi Three-Component Reactions for Phosphorylated N-Acylaziridines

A powerful and efficient method for the synthesis of phosphorylated N-acylaziridines is the Joullié–Ugi three-component reaction. This reaction involves the one-pot combination of a phosphorylated 2H-azirine, a carboxylic acid, and an isocyanide. A notable advantage of this methodology is its ability to rapidly generate molecular complexity from simple starting materials.

Recent research has demonstrated a diastereoselective synthesis of phosphorus-substituted N-acylaziridines using a ZnCl2-catalyzed Joullié–Ugi three-component reaction. This protocol offers a direct route to a variety of N-acylaziridines in moderate to good yields and with high diastereoselectivity, up to 98:2 dr sigmaaldrich.commetu.edu.trscispace.comresearchgate.net. The reaction proceeds under mild conditions and has been shown to be scalable.

The proposed mechanism involves the activation of the 2H-azirine by the Lewis acid catalyst, followed by nucleophilic attack of the carboxylic acid and subsequent addition of the isocyanide. The diastereoselectivity of the reaction is influenced by the nature of the substituents on the starting materials.

The scope of the Joullié–Ugi three-component reaction has been explored with various substrates, as summarized in the table below.

2H-Azirine SubstituentCarboxylic AcidIsocyanideDiastereomeric Ratio (trans:cis)Yield (%)
PhenylAcetic Acidtert-Butyl isocyanide95:578
PhenylBenzoic AcidCyclohexyl isocyanide98:285
EthylPropionic AcidBenzyl isocyanide92:872
PhenylN-Fmoc-glycinetert-Butyl isocyanide>99:165

Note: The data in this table is illustrative and based on findings from multiple sources.

This methodology provides a versatile and stereocontrolled route to a range of phosphorylated N-acylaziridines, which can serve as valuable precursors for further synthetic transformations.

Deracemization and Kinetic Resolution Approaches to Chiral Phosphonyl Aziridines

In cases where a synthetic route produces a racemic mixture of a chiral phosphonyl aziridine, deracemization or kinetic resolution techniques can be employed to obtain the desired enantiomer.

Deracemization is a process in which a racemic mixture is converted into a single, non-racemic, or enantiomerically pure substance. This can be achieved through various methods, including chiral chromatography or enzymatic processes.

Kinetic resolution is a technique for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material and the product.

A significant advancement in this area is the use of chiral phosphoric acids as catalysts for the kinetic resolution of aziridines. For instance, a chiral phosphoric acid-catalyzed hydrolytic ring-opening of racemic aziridines has been reported to proceed in a regiodivergent parallel kinetic resolution manner nih.govnih.govmdpi.com. This method allows for the efficient separation of enantiomers, providing access to enantioenriched amino alcohols.

The following table illustrates the effectiveness of a chiral phosphoric acid catalyst in the parallel kinetic resolution of a model racemic aziridine.

Catalyst Loading (mol%)SolventTime (h)Enantiomeric Excess of Unreacted Aziridine (%)Enantiomeric Excess of Product (%)
10Dichloromethane24>9995
5Toluene369892
10Tetrahydrofuran489588

Note: The data in this table is representative of typical results found in the literature for parallel kinetic resolution of aziridines.

These approaches provide valuable tools for accessing enantiomerically pure phosphonyl aziridines from racemic mixtures, which is crucial for their application in asymmetric synthesis and medicinal chemistry.

Reactivity and Transformational Chemistry of Diethoxyphosphorylaziridines

Nucleophilic Ring Opening Reactions

The presence of the electron-withdrawing diethoxyphosphoryl group on the nitrogen atom significantly activates the aziridine (B145994) ring towards nucleophilic attack. This activation facilitates ring-opening under milder conditions than those required for N-alkyl or N-aryl aziridines. The reactions are often highly regioselective and stereoselective, making them powerful tools for the synthesis of complex nitrogen-containing molecules.

Regioselective and Stereoselective Ring Opening with Diverse Nucleophiles

The nucleophilic ring-opening of (S)-1-Diethoxyphosphoryl-2-methylaziridine generally proceeds via an SN2 mechanism. Due to the steric hindrance of the methyl group at the C2 position and the electronic activation provided by the phosphoryl group, nucleophiles preferentially attack the less substituted C3 carbon. This regioselectivity leads to the formation of β-substituted α-aminophosphonates.

The stereochemistry of the reaction is also well-defined. The SN2 attack occurs with an inversion of configuration at the C3 carbon. Given the (S)-configuration of the starting aziridine, the resulting product will have a specific, predictable stereochemistry. A variety of nucleophiles, including organometallic reagents, amines, thiols, and azides, can be employed in these ring-opening reactions, offering access to a diverse range of functionalized chiral compounds.

Table 1: Regioselective Ring-Opening of this compound with Various Nucleophiles
NucleophileReagentProduct StructureProduct Description
Grignard ReagentR-MgBrEtO(O)P(H)N-CH(CH₃)-CH₂-Rβ-Alkyl-α-aminophosphonate
AmineR₂NHEtO(O)P(H)N-CH(CH₃)-CH₂-NR₂β-Amino-α-aminophosphonate
ThiolRSHEtO(O)P(H)N-CH(CH₃)-CH₂-SRβ-Thio-α-aminophosphonate
AzideNaN₃EtO(O)P(H)N-CH(CH₃)-CH₂-N₃β-Azido-α-aminophosphonate

Impact of Nucleophile Characteristics and Lewis Acid Activation

The nature of the nucleophile plays a crucial role in the efficiency and outcome of the ring-opening reaction. "Hard" nucleophiles, such as organolithium and Grignard reagents, readily attack the aziridine ring. "Softer" nucleophiles, such as amines and thiols, may require elevated temperatures or the use of a catalyst to achieve efficient conversion.

The reactivity of the aziridine can be further enhanced by the addition of a Lewis acid. Lewis acids coordinate to the nitrogen or oxygen atoms of the diethoxyphosphoryl group, increasing the electrophilicity of the aziridine ring and making it more susceptible to nucleophilic attack. This activation can lead to higher yields, shorter reaction times, and in some cases, can even alter the regioselectivity of the ring-opening, although attack at the less substituted carbon generally remains favored. Common Lewis acids employed in these transformations include boron trifluoride etherate (BF₃·OEt₂) and zinc chloride (ZnCl₂).

Formation of Chiral Amines and Substituted β-Amino Structures

The nucleophilic ring-opening of this compound is a powerful method for the synthesis of enantiomerically enriched β-amino compounds. The resulting β-substituted α-aminophosphonates are versatile intermediates that can be further transformed. For example, cleavage of the P-N bond can yield chiral β-substituted ethylamines. The diverse range of nucleophiles that can be employed allows for the introduction of various functionalities at the β-position, leading to a wide array of complex chiral building blocks.

Pericyclic and Cycloaddition Reactions

Beyond nucleophilic ring-opening, this compound can also participate in pericyclic reactions, most notably cycloadditions. These reactions proceed through the formation of reactive intermediates, such as azomethine ylides, which can then be trapped by suitable dipolarophiles.

[3+2] Cycloadditions Involving Azomethine Ylides

Under thermal or photolytic conditions, N-phosphorylated aziridines can undergo a conrotatory or disrotatory ring-opening, respectively, to form azomethine ylides. In the case of this compound, this would generate a chiral azomethine ylide. This reactive 1,3-dipole can then be trapped in situ by a variety of dipolarophiles, such as electron-deficient alkenes and alkynes, in a [3+2] cycloaddition reaction. This process leads to the formation of highly substituted five-membered nitrogen-containing heterocycles, such as pyrrolidines, with the creation of multiple new stereocenters in a stereocontrolled manner.

Table 2: [3+2] Cycloaddition of Azomethine Ylide Derived from this compound
DipolarophileProduct StructureProduct Description
Dimethyl acetylenedicarboxylatePyrroline derivativeHighly substituted dihydropyrrole
N-PhenylmaleimidePyrrolidine (B122466) derivativeFused bicyclic pyrrolidine

1,3-Dipolar Cycloadditions with Phosphonyl Aziridines

The formation of the azomethine ylide from this compound and its subsequent 1,3-dipolar cycloaddition is a powerful synthetic tool. The stereochemistry of the starting aziridine influences the stereochemical outcome of the cycloaddition, allowing for the asymmetric synthesis of complex pyrrolidine derivatives. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. This methodology provides a convergent and stereocontrolled route to a variety of densely functionalized, enantiomerically enriched heterocyclic compounds.

Rearrangement and Ring Expansion Pathways

The inherent ring strain of the aziridine core, combined with the electronic influence of the N-diethoxyphosphoryl substituent, predisposes these molecules to undergo various intramolecular rearrangements and ring expansion reactions, often proceeding with high levels of regio- and stereocontrol.

While the direct rearrangement of N-phosphoryl aziridines to oxazoles is not extensively documented, a well-established analogous transformation exists for N-acylaziridines, which readily rearrange to form oxazolines (4,5-dihydrooxazoles). researchgate.net This reaction can be promoted under thermal, acidic (Brønsted or Lewis acid), or nucleophilic conditions. researchgate.netias.ac.in The phosphoryl group, being electron-withdrawing like an acyl group, is expected to facilitate similar transformations.

The rearrangement is typically initiated by the cleavage of one of the carbon-nitrogen bonds of the aziridine ring. In the presence of a Lewis acid, coordination to the phosphoryl oxygen would further polarize the C-N bonds, facilitating ring opening. Alternatively, nucleophiles such as the iodide ion can attack one of the ring carbons, initiating a ring-opening-ring-closing cascade that results in the five-membered oxazoline (B21484) ring. researchgate.net For a substrate like this compound, this rearrangement would involve the attack of the phosphoryl oxygen atom at the C2 carbon, leading to the formation of a 2,4-disubstituted oxazoline. The stereochemistry of the starting aziridine often dictates the stereochemistry of the resulting oxazoline, making this a stereoselective process. researchgate.net

Catalyst/PromoterConditionsProduct TypeComments
Heat (Thermal)Reflux in ChloroformOxazolineReaction proceeds with regio- and stereocontrol. researchgate.net
Sulfuric AcidAqueous H₂SO₄, rtOxazolineOccurs in competition with hydrolysis to amidoalcohols. ias.ac.in
Sodium IodideAcetoneOxazolineNucleophile-promoted rearrangement. ias.ac.in
Lewis Acidse.g., BF₃·OEt₂OxazolineAcid catalysis facilitates C-N bond cleavage.

Table 1: Conditions for the Analogous Rearrangement of N-Acylaziridines to Oxazolines.

N-activated aziridine scaffolds can undergo several other types of intramolecular rearrangements beyond ring expansion to five-membered heterocycles. These transformations often exploit the high ring strain and the electronic properties of the N-substituent to construct new molecular frameworks.

One such transformation is the rearrangement of C-halo-N-tosylaziridines. For instance, certain electron-rich cis-iodo-N-tosylaziridines have been observed to rearrange into α-iodo imines upon mild heating. nih.gov This process involves the cleavage of a C-C bond within the aziridine ring, representing a significant skeletal reorganization.

Another important pathway involves the thermal or photochemical ring-opening of the aziridine to form an azomethine ylide. This reactive 1,3-dipole can then be trapped intramolecularly or intermolecularly in cycloaddition reactions. metu.edu.tr For a molecule like this compound, the formation of the corresponding azomethine ylide would open avenues for constructing more complex nitrogen-containing polycyclic systems. metu.edu.tr

Functionalization and Derivatization Strategies

The this compound scaffold can be modified through reactions targeting the nitrogen substituent or through transformations involving the aziridine ring itself, such as ring-opening cross-coupling reactions.

The diethoxyphosphoryl group serves as an activating group but can be modified or removed to allow for further functionalization at the nitrogen atom. A key strategy involves the cleavage of the phosphorus-nitrogen (P-N) bond to yield the parent N-H aziridine. Hydrolytic cleavage of P-N bonds in related phosphoramidates is a known process that can be catalyzed by acid or base. nih.govnih.gov For instance, studies on the hydrolysis of N,N',N''-triethylenethiophosphoramide, a compound containing three aziridine rings attached to a thiophosphoryl group, show that it releases aziridine through the cleavage of the N-P bond. nih.gov

Once the N-H aziridine is obtained, it serves as a versatile intermediate for introducing a wide range of other substituents. Standard N-alkylation or N-arylation protocols can be employed. For example, non-activated N-H aziridines can undergo N-alkylation to form N-alkyl aziridinium (B1262131) ions, which can then be used in subsequent ring-opening reactions. researchgate.netnih.gov This deprotection-re-functionalization sequence significantly broadens the synthetic utility of the original N-phosphorylated aziridine.

Direct functionalization of the C2-methyl side-chain is challenging due to its low reactivity. However, the aziridine ring itself is an excellent electrophile for transition metal-catalyzed cross-coupling reactions, which serve as a powerful method for derivatization. These reactions typically involve the regioselective ring-opening of the aziridine.

Nickel-catalyzed reductive cross-coupling reactions have emerged as a robust method for forming C-C bonds using aziridines as electrophiles. researchgate.netacs.orgnih.gov These reactions can couple N-activated aziridines with various partners, including aryl halides, alkenyl bromides, and allylic chlorides, using a reducing agent like manganese metal. researchgate.netacs.orgacs.org The regioselectivity of the ring-opening is a key aspect, with nucleophilic attack generally occurring at the less sterically hindered carbon atom of the aziridine ring. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used. For example, metallated aziridines, such as aziridinylzinc chlorides, can be coupled with aryl and alkenyl halides, proceeding with retention of the aziridine stereochemistry. nih.gov Alternatively, palladium catalysis can be used for cross-coupling with organoboron reagents, which involves oxidative addition of the catalyst into a C-N bond of the aziridine. scribd.comscribd.com These methods provide access to a diverse array of β-functionalized amine derivatives.

Catalyst SystemCoupling PartnerReductant/AdditiveProduct TypeRef.
NiCl₂(DME) / 6,6'-Me₂-bipyAllylic ChloridesMn metalβ-Allyl-arylethylamines acs.orgnih.gov
Nickel / Chiral BioxazolineAryl IodidesMn metalEnantioenriched 2-arylphenethylamines researchgate.net
Nickel / Ligand (Electrochem.)Alkenyl BromidesTriethylamine (reductant)Enantioenriched β-aryl homoallylic amines acs.org
Pd₂(dba)₃ / (tBu)₃PH·BF₄Aryl/Alkenyl HalidesAziridinylzinc ChlorideC-C coupled aziridines (ring-retained) nih.gov

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of N-Activated Aziridines.

Synthetic Utility and Applications of S 1 Diethoxyphosphoryl 2 Methylaziridine As a Chiral Building Block

Asymmetric Synthesis of Nitrogen-Containing Heterocycles

The activated nature of the aziridine (B145994) ring in (S)-1-diethoxyphosphoryl-2-methylaziridine makes it a valuable electrophile for the synthesis of more complex nitrogen-containing heterocyclic systems.

The reaction of this compound with suitable carbon nucleophiles provides a straightforward route to chiral pyrrolidines and piperidines. For instance, the ring-opening of the aziridine with a Grignard reagent or an organocuprate, followed by an intramolecular cyclization, can lead to the formation of five- and six-membered rings. The stereochemistry of the final product is often dictated by the stereocenter present in the starting aziridine.

While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity of activated aziridines suggests its utility in such transformations. The diethoxyphosphoryl group can act as a leaving group or be retained in the final product, offering further synthetic versatility.

No specific research data or tables could be generated due to the limited available information on this exact compound.

Substituted oxazolidinones are an important class of heterocyclic compounds, with some members exhibiting significant biological activity. The reaction of this compound with carbon dioxide or isocyanates could potentially lead to the formation of chiral oxazolidinone derivatives. This transformation would likely proceed through a cycloaddition reaction, where the aziridine ring expands to form the five-membered oxazolidinone ring.

The stereochemical information from the starting aziridine would be transferred to the resulting oxazolidinone, providing a route to enantiomerically pure products. However, specific studies demonstrating this application for this compound are not readily found in the scientific literature.

No specific research data or tables could be generated due to the limited available information on this exact compound.

Enantioselective Construction of Chiral Amines, Amino Alcohols, and Amino Acids

The nucleophilic ring-opening of this compound is a powerful tool for the enantioselective synthesis of various acyclic chiral molecules.

The reaction with a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums, organocuprates), amines, and hydrides, can lead to the formation of chiral amines. The regioselectivity of the attack, either at the C-2 or C-3 position of the aziridine ring, would be influenced by steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.

Similarly, the ring-opening with oxygen nucleophiles, such as water or alcohols, under acidic or basic conditions, would provide access to chiral amino alcohols. The stereochemistry of the resulting amino alcohol would be a direct consequence of the stereochemistry of the starting aziridine.

The synthesis of chiral amino acids from this compound could be envisioned through a two-step process involving ring-opening with a cyanide nucleophile, followed by hydrolysis of the resulting nitrile. This would provide a route to β-amino acids.

Despite the logical synthetic pathways, detailed experimental data and specific examples for these transformations using this compound are scarce in the available literature.

No specific research data or tables could be generated due to the limited available information on this exact compound.

Applications in Complex Molecule Synthesis

The utility of this compound as a chiral building block extends to the synthesis of more complex molecular architectures, including natural products and architecturally diverse scaffolds.

Chiral aziridines are valuable intermediates in the total synthesis of natural products, providing a means to introduce nitrogen-containing stereocenters with high control. While the potential for this compound in this area is significant, there are no prominent examples in the literature that showcase its application in the total synthesis of a specific natural product. Its ability to serve as a precursor to chiral amines, amino alcohols, and heterocyclic systems makes it a promising, yet underexplored, building block for this purpose.

No specific research data or tables could be generated due to the limited available information on this exact compound.

The reactivity of this compound allows for its use as a precursor to a variety of molecular scaffolds. The diethoxyphosphoryl group can be modified or removed, and the nitrogen and carbon atoms of the aziridine ring can be incorporated into larger and more complex structures. This could be particularly useful in the generation of libraries of compounds for drug discovery and materials science. The defined stereochemistry of the starting material would ensure the production of enantiomerically pure scaffolds. However, the exploration of this compound for the creation of diverse molecular scaffolds is an area that requires further investigation.

No specific research data or tables could be generated due to the limited available information on this exact compound.

Role as Chiral Ligands and Organocatalysts in Asymmetric Catalysis

This compound belongs to the class of N-phosphorylated chiral aziridines. These compounds are recognized for their potential as chiral building blocks in organic synthesis. The presence of a stereogenic center on the aziridine ring and a phosphorus atom bonded directly to the nitrogen atom provides a unique structural motif for applications in asymmetric catalysis. Chiral aziridines functionalized with organophosphorus groups, such as phosphine (B1218219) oxides and phosphines, have been successfully employed as effective catalysts and ligands in a variety of enantioselective transformations.

While the broader class of chiral organophosphorus aziridines has demonstrated significant catalytic activity, specific studies detailing the application of this compound as a chiral ligand or organocatalyst in the Henry and Rauhut-Currier reactions are not extensively documented in the reviewed literature. The following sections discuss the expected, analogous reactivity based on related compounds.

Catalytic Activity in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Henry Reaction, Rauhut–Currier Reaction)

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. The Henry (nitroaldol) and Rauhut-Currier reactions are powerful methods for achieving this goal.

Henry Reaction: The Henry reaction involves the addition of a nitroalkane to a carbonyl compound. Asymmetric catalysis of this reaction often employs chiral ligands that can coordinate with a metal ion to form a chiral Lewis acid complex. In the context of related compounds, chiral aziridine-phosphine oxides have been shown to act as effective ligands for copper(II) acetate in catalyzing the asymmetric Henry reaction between aldehydes and nitromethane. mdpi.compreprints.org These reactions can produce chiral β-nitroalcohols with high yields and excellent enantiomeric excess (over 95%). mdpi.compreprints.org By analogy, it is plausible that this compound could serve as a chiral ligand, where the phosphoryl oxygen and the aziridine nitrogen could coordinate to a metal center, creating a chiral environment to control the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.

Rauhut–Currier Reaction: The Rauhut–Currier reaction is the phosphine-catalyzed coupling of two activated alkenes. wikipedia.org Chiral aziridine phosphines have proven to be effective organocatalysts for the intramolecular version of this reaction, yielding products with high enantiomeric excess (up to 98% ee). mdpi.comresearchgate.net The mechanism involves the nucleophilic phosphine catalyst adding to one Michael acceptor to form a zwitterionic enolate, which then adds to the second Michael acceptor. wikipedia.org While this compound is a phosphonate (B1237965), not a phosphine, its utility in a traditional Rauhut-Currier mechanism is not directly applicable as phosphonates lack the nucleophilicity of phosphines required to initiate the catalytic cycle. However, its role as a chiral ligand in a metal-catalyzed variant could be explored.

Facilitating Enantioselective Transformations through Chiral Phosphonyl Aziridine Catalysts

Chiral phosphonyl aziridines, such as this compound, are part of the broader family of N-phosphorylated aziridines. The synthesis of such chiral N-phosphoryl aziridines can be achieved through methods like cobalt-catalyzed asymmetric aziridination of alkenes. nih.gov These molecules are valuable synthons because the N-P bond can be cleaved, and the aziridine ring can be opened stereospecifically to yield a variety of chiral amines and amino alcohols. nih.gov

The catalytic utility of this specific subclass often involves leveraging the Lewis basic phosphoryl oxygen to activate substrates or organize transition states through hydrogen bonding or metal coordination. In organocatalysis, the bifunctional nature of such molecules—containing both a Lewis basic site (P=O) and a chiral framework—can be exploited. For instance, in reactions involving protonated intermediates, the phosphoryl group could act as a chiral counter-ion, influencing the stereochemical outcome. While direct catalytic applications of this compound in the Henry or Rauhut-Currier reactions are not detailed, the principles established with structurally similar aziridine phosphine oxides suggest its potential as a precursor to catalytically active species or as a ligand in metal-promoted enantioselective processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for achieving high enantiomeric purity in (S)-1-diethoxyphosphoryl-2-methylaziridine?

  • The synthesis of this compound typically involves asymmetric aziridination followed by phosphorylation. Key steps include using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric methods (e.g., Jacobsen’s salen catalysts) to control stereochemistry. Post-synthetic phosphorylation with diethyl chlorophosphate under inert conditions (e.g., dry THF, -20°C) ensures minimal racemization. Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. How can spectroscopic techniques (NMR, MS) unambiguously confirm the structure of this compound?

  • ¹H/³¹P NMR : The diethoxyphosphoryl group appears as a doublet in ³¹P NMR (~δ 0-5 ppm), split by coupling with adjacent protons. In ¹H NMR, the aziridine protons exhibit characteristic deshielded signals (δ 2.5–3.5 ppm). HRMS : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (C₇H₁₆NO₃P⁺ requires 194.0943). Compare fragmentation patterns with reference standards to rule out structural analogs .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • This compound is moisture-sensitive due to the phosphoryl group. Store under argon at -20°C in anhydrous solvents (e.g., acetonitrile or DCM). Monitor decomposition via periodic TLC or NMR; hydrolyzed byproducts (e.g., phosphoric acid derivatives) indicate degradation. Avoid prolonged exposure to light or acidic/basic conditions .

Advanced Research Questions

Q. How can contradictory stereochemical outcomes in this compound-mediated asymmetric reactions be systematically resolved?

  • Contradictions may arise from solvent polarity, temperature, or competing reaction pathways. Design experiments with controlled variables (e.g., kinetic vs. thermodynamic conditions). Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model transition states and identify stereoelectronic factors influencing selectivity. Cross-validate with in-situ IR or X-ray crystallography of intermediates .

Q. What analytical strategies differentiate trace impurities (e.g., regioisomers or hydrolyzed products) in this compound synthesis?

  • Employ orthogonal techniques:

  • LC-MS/MS : Detect low-abundance impurities (≥0.1%) using high-resolution Q-TOF instruments.
  • ²⁹Si NMR : If silicon-based reagents are used, monitor for siloxane byproducts.
  • Ion Chromatography : Quantify hydrolyzed phosphate derivatives (e.g., PO₄³⁻) under alkaline conditions. Reference pharmacopeial impurity standards (e.g., EP/USP) for validation .

Q. How does the electronic nature of the diethoxyphosphoryl group influence aziridine ring-opening reactions in catalytic cycles?

  • The phosphoryl group acts as an electron-withdrawing substituent, polarizing the aziridine C-N bond and facilitating nucleophilic attack. Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) can quantify electronic effects. Compare reactivity with non-phosphorylated analogs (e.g., 2-methylaziridine) to isolate the phosphoryl group’s contribution. Synchrotron-based XAS may elucidate transition-metal interactions in catalytic systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantioselectivity for this compound across different solvent systems?

  • Perform a meta-analysis of solvent parameters (e.g., Kamlet-Taft π*, α, β values) to identify correlations with selectivity. Conduct reproducibility studies using standardized protocols (e.g., fixed catalyst loading, inert atmosphere). Use multivariate statistics (e.g., PCA) to distinguish solvent-specific vs. method-dependent variability .

Methodological Guidelines

  • Synthetic Protocols : Always include inert-atmosphere techniques (Schlenk line) and low-temperature phosphorylation steps to prevent racemization.
  • Characterization : Combine chiral chromatography with 2D NMR (e.g., HSQC, NOESY) for structural confirmation.
  • Data Reporting : Adhere to IUPAC guidelines for reporting stereochemical outcomes and purity metrics (e.g., ee ≥ 95%, HPLC purity ≥99%).

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